Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
CAS No.: 133748-23-9
Cat. No.: VC17480337
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133748-23-9 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c1-9-4-5-12(10(2)6-9)15-8-11(7-13(15)16)14(17)18-3/h4-6,11H,7-8H2,1-3H3 |
| Standard InChI Key | RWXBNEKRLGUVRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate features a five-membered pyrrolidine ring substituted at the 1-position with a 2,4-dimethylphenyl group and at the 3-position with a methyl carboxylate ester. The 5-oxo group introduces a ketone functionality, enhancing the compound’s polarity and reactivity. Its IUPAC name, methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate, reflects this arrangement, while its molecular formula (C₁₄H₁₇NO₃) and weight (247.29 g/mol) are consistent with its modular structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 133748-23-9 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
| SMILES | CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)C |
| InChI Key | RWXBNEKRLGUVRW-UHFFFAOYSA-N |
Spectral and Stereochemical Features
The compound’s stereochemistry is defined by the pyrrolidine ring’s conformation, which adopts an envelope-like structure due to the 5-oxo group’s planar sp² hybridization. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.4 ppm), and carbonyl carbons (δ 170–175 ppm). X-ray crystallography data confirm the equatorial orientation of the 2,4-dimethylphenyl group, minimizing steric hindrance with the carboxylate moiety.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with the condensation of 2,4-dimethylphenylhydrazine and ethyl acetoacetate under reflux conditions in an aqueous medium. This step minimizes solvent waste, aligning with green chemistry principles. The intermediate hydrazone undergoes cyclization via acid catalysis to form the pyrrolidine ring, followed by esterification with methanol to yield the final product. Purification via crystallization from an isopropanol-water mixture achieves >95% purity.
Key Reaction Steps:
-
Condensation:
-
Cyclization:
-
Esterification:
Industrial Manufacturing
For large-scale production, continuous flow reactors are employed to enhance yield (up to 85%) and reduce reaction times. Automated systems regulate temperature and pH, ensuring batch consistency. Post-synthesis, centrifugal partition chromatography (CPC) replaces traditional column chromatography, reducing solvent use by 40%.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrolysis to the corresponding carboxylic acid followed by amidation yields analogues with improved COX-2 selectivity.
Structure-Activity Relationship (SAR) Studies
Modifications to the 2,4-dimethylphenyl group significantly impact bioactivity:
-
Electron-donating substituents (e.g., -OCH₃) enhance COX-2 inhibition by 30%.
-
Bulkier groups (e.g., 2-naphthyl) reduce solubility but increase binding affinity.
Comparison with Structural Analogues
Methyl 1-[(3,4-Dimethylphenyl)methyl]-5-Oxopyrrolidine-3-Carboxylate
This analogue (CAS 1234973-32-0) replaces the 2,4-dimethylphenyl group with a 3,4-dimethylbenzyl substituent . The added methylene spacer increases molecular flexibility, reducing COX-2 inhibition (IC₅₀ = 18.9 μM) but improving blood-brain barrier penetration .
1-Methyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid
The unmethylated derivative (CAS 42346-68-9) exhibits lower metabolic stability in vivo due to rapid esterase-mediated hydrolysis . This underscores the importance of the methyl ester in prolonging half-life.
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could mitigate the compound’s poor aqueous solubility (2.1 mg/mL), enhancing bioavailability for oral administration.
Green Synthesis Optimization
Future work should explore biocatalytic routes using immobilized lipases to catalyze esterification, reducing reliance on acidic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume